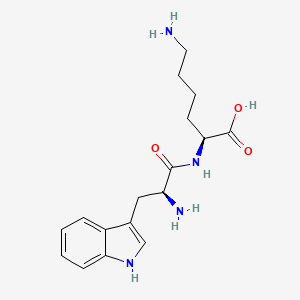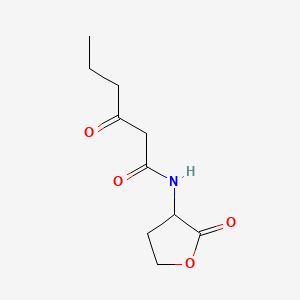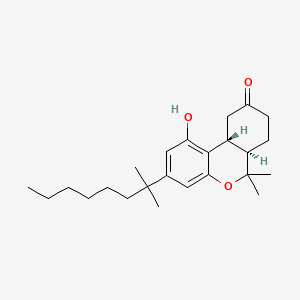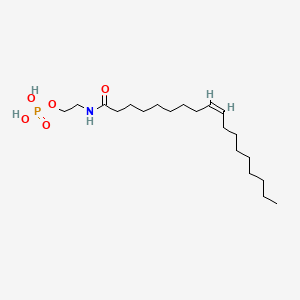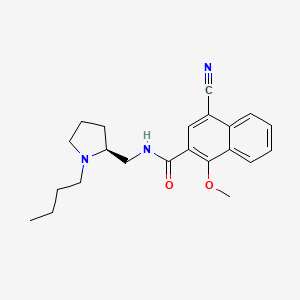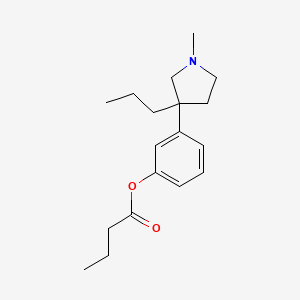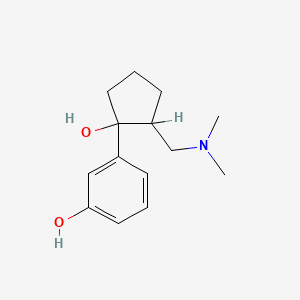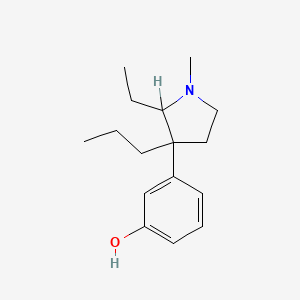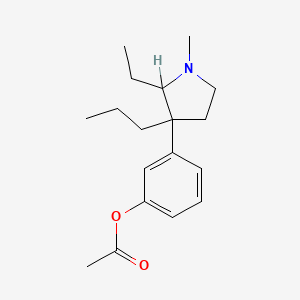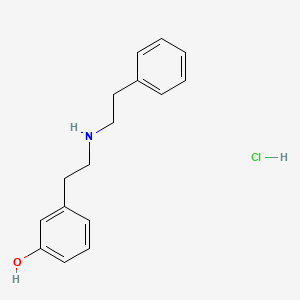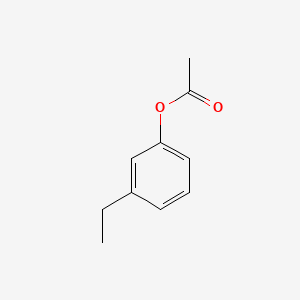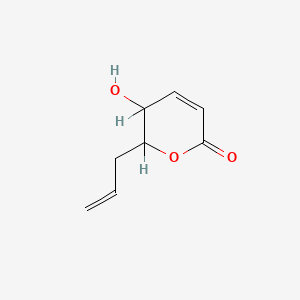
6-Allyl-5,6-dihydro-5-hydroxypyran-2-one
Overview
Description
6-Allyl-5,6-dihydro-5-hydroxypyran-2-one is a lactone metabolite produced by the fungus Nigrospora sphaerica.
Mechanism of Action
Target of Action
The primary target of 6-Allyl-5,6-dihydro-5-hydroxypyran-2-one, also known as Phomalactone, is Staphylococcus aureus , a Gram-positive bacterium . This bacterium is responsible for various community-acquired infections and has developed resistance towards multiple antibiotics .
Mode of Action
Phomalactone interacts with its target, Staphylococcus aureus, by inhibiting its growth . The compound belongs to the aromatic esterase group , which suggests that it may interfere with the bacterial cell wall synthesis or disrupt the bacterial cell membrane, leading to bacterial cell death.
Result of Action
Phomalactone exhibits significant antimicrobial activity against Staphylococcus aureus . It has been found to inhibit the growth of this bacterium with a minimum inhibitory concentration (MIC) value of 25 µg/mL . This suggests that Phomalactone could be a potential therapeutic agent for treating infections caused by Staphylococcus aureus.
Action Environment
The action, efficacy, and stability of Phomalactone can be influenced by various environmental factors such as temperature, pH, and presence of other bioactive compounds. For instance, the presence of other bioactive secondary metabolites in the culture filtrate extract of D. halodes has been attributed to a higher inhibitory activity against S. aureus
Preparation Methods
6-Allyl-5,6-dihydro-5-hydroxypyran-2-one is typically isolated from the liquid culture of Nigrospora sphaerica. The fungus is cultured in potato dextrose broth, and the compound is extracted using organic solvents. Industrial production methods involve optimizing the growth conditions of the fungus, such as using glucose and sodium nitrate as carbon and nitrogen sources, respectively .
Chemical Reactions Analysis
6-Allyl-5,6-dihydro-5-hydroxypyran-2-one undergoes various chemical reactions, including oxidation and reduction. It is known to inhibit the mycelial growth of Phytophthora infestans, a plant pathogenic fungus, with an MIC value of 2.5 mg/L . Common reagents used in these reactions include oxidizing agents and reducing agents, and the major products formed are typically derivatives of the original lactone structure.
Scientific Research Applications
6-Allyl-5,6-dihydro-5-hydroxypyran-2-one has several scientific research applications:
Comparison with Similar Compounds
6-Allyl-5,6-dihydro-5-hydroxypyran-2-one is similar to other lactone metabolites such as catenioblin A and nigrosporalactone. it is unique in its specific inhibition of Phytophthora infestans and its phytotoxic effects on Zinnia elegans . Other similar compounds include griseofulvin and trichothecene, which also have antifungal properties but differ in their chemical structures and specific targets .
Properties
IUPAC Name |
3-hydroxy-2-prop-2-enyl-2,3-dihydropyran-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c1-2-3-7-6(9)4-5-8(10)11-7/h2,4-7,9H,1,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZGFIXHYOGINNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1C(C=CC(=O)O1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301031176 | |
| Record name | 6-Allyl-5,6-dihydro-5-hydroxypyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301031176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28921-94-0 | |
| Record name | 6-Allyl-5,6-dihydro-5-hydroxypyran-2-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028921940 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Allyl-5,6-dihydro-5-hydroxypyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301031176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


